molecular formula C20H20FNO3S B1487481 Prasugrel-d5 CAS No. 1189919-49-0

Prasugrel-d5

Cat. No. B1487481
M. Wt: 377.5 g/mol
InChI Key: DTGLZDAWLRGWQN-KXGHAPEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prasugrel-d5 is a chemical compound that is used in scientific research. It is a deuterated version of Prasugrel, which is a medication used to prevent blood clots in people with acute coronary syndrome. Prasugrel-d5 is used in research to understand the mechanism of action and biochemical and physiological effects of Prasugrel.

Mechanism Of Action

The mechanism of action of Prasugrel-d5 is similar to that of Prasugrel. Prasugrel-d5 is a prodrug that is converted to an active metabolite in the body. The active metabolite inhibits the platelet activation and aggregation that leads to blood clot formation.

Biochemical And Physiological Effects

Prasugrel-d5 has been shown to have a similar biochemical and physiological effect as Prasugrel. It inhibits platelet activation and aggregation, which reduces the risk of blood clot formation. Prasugrel-d5 has also been shown to have a longer half-life than Prasugrel, which may make it more effective in preventing blood clots.

Advantages And Limitations For Lab Experiments

The advantages of using Prasugrel-d5 in lab experiments are that it allows researchers to study the mechanism of action and biochemical and physiological effects of Prasugrel without the confounding effects of non-deuterated compounds. The limitations of using Prasugrel-d5 are that it is expensive and may not be readily available.

Future Directions

There are several future directions for research on Prasugrel-d5. One area of research is to study the pharmacokinetics and pharmacodynamics of Prasugrel-d5 in different populations, such as elderly or pediatric patients. Another area of research is to investigate the use of Prasugrel-d5 in combination with other medications to prevent blood clots. Additionally, researchers may explore the use of Prasugrel-d5 in other conditions that are associated with blood clot formation, such as stroke or deep vein thrombosis.
In conclusion, Prasugrel-d5 is a deuterated version of Prasugrel that is used in scientific research to study the mechanism of action and biochemical and physiological effects of Prasugrel. It has advantages and limitations for lab experiments and has several future directions for research. Understanding the properties and effects of Prasugrel-d5 can contribute to the development of new treatments for conditions associated with blood clot formation.

Scientific Research Applications

Prasugrel-d5 is used in scientific research to study the mechanism of action of Prasugrel. It is also used to understand the biochemical and physiological effects of Prasugrel on the body. Prasugrel-d5 is used in studies to determine the pharmacokinetics and pharmacodynamics of Prasugrel.

properties

IUPAC Name

[5-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGLZDAWLRGWQN-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676115
Record name 5-[2-(2,2,3,3-~2~H_4_)Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-[1-(2-Fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate

CAS RN

1189919-49-0
Record name 5-[2-(2,2,3,3-~2~H_4_)Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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